![molecular formula C19H21FN4O2S B2403169 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 946237-72-5](/img/structure/B2403169.png)
3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Overview
Description
The compound “3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one” is a novel triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The compound was refluxed in phosphorus oxychloride at 105°C for 3–4 hours .Molecular Structure Analysis
The molecular structure of the compound was confirmed by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound was synthesized through a series of chemical reactions, including refluxing in phosphorus oxychloride .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 91–92°C . Its molecular formula is CHFNO, with an average mass of 357.425 Da and a monoisotopic mass of 357.196503 Da .Scientific Research Applications
PPARα, -γ, and -δ Agonist
The compound has been described as a potent triple-acting PPARα, -γ, and -δ agonist . It has an EC 50 of 0.029, 0.013, and 0.029 µM, respectively . This suggests that it could be used in research related to these peroxisome proliferator-activated receptors, which play crucial roles in the regulation of cellular differentiation, development, and metabolism.
Inhibitor of PAK4
The compound has shown significant inhibitory activity against PAK4 . PAK4 is a member of the p21-activated kinases (PAKs), which are key effectors of the Rho family GTPases Rac and Cdc42. They play critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions . Therefore, this compound could be used in research related to these cellular functions and potentially in the development of cancer treatments.
Antiproliferative Activity
Compounds similar to the one have displayed potent antiproliferative activity against certain cell lines . This suggests that the compound could be used in research related to cell proliferation and potentially in the development of treatments for diseases characterized by abnormal cell proliferation, such as cancer.
Inhibition of Cell Migration and Invasion
The compound has shown to inhibit cell migration and invasion in certain cell lines . This suggests that it could be used in research related to these cellular processes, which are crucial in the development and progression of diseases such as cancer.
Urease Inhibition
The compound could potentially be used in research related to urease inhibition . Urease is an enzyme that plays a key role in the survival and colonization of highly pathogenic bacteria. Therefore, inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections .
Binding to Human Estrogen Alpha Receptor (ERα)
A molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand . This suggests that the compound could be used in research related to ERα, which plays a crucial role in the regulation of gene expression and is involved in the development and progression of certain types of cancer.
Mechanism of Action
The compound has promising neuroprotective and anti-inflammatory properties . It showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
properties
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-13-11-21-19-24(18(13)26)16(12-27-19)10-17(25)23-8-6-22(7-9-23)15-4-2-14(20)3-5-15/h2-5,11,16H,6-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMCUHQTRPDKEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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